molecular formula C18H18BrN3S B2481532 6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole CAS No. 346691-90-5

6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole

Cat. No. B2481532
CAS RN: 346691-90-5
M. Wt: 388.33
InChI Key: CLTHVXHFUZWNAX-UHFFFAOYSA-N
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Description

6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole is a compound belonging to the benzothiazole family, known for its diverse biological activities. While this specific compound's detailed introduction is scarce, benzothiazoles, in general, are significant due to their antitumor, antimicrobial, and various other pharmacological activities.

Synthesis Analysis

The synthesis of benzothiazoles often involves cyclization reactions, halogenation, and substitutions that introduce various functional groups, contributing to their biological activity. While specific synthesis details for 6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole are not directly available, related compounds are synthesized through methods that may include halogenation to introduce bromo groups and reactions involving methylpiperazine for functionalization (Shi et al., 1996).

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • A study by Patel and Shaikh (2010) reported the synthesis of compounds related to 6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole, demonstrating significant antimicrobial activity against various bacterial and fungal species (Patel & Shaikh, 2010).
  • Similarly, Abdel-Aziem, Baaiu, and El-Sawy (2021) conducted a study revealing the potent antibacterial activity of related compounds against Gram-positive bacteria (Abdel-Aziem, Baaiu, & El-Sawy, 2021).

Anticancer Properties

  • Abdelgawad et al. (2013) synthesized a series of benzothiazoles, including compounds similar to 6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole, which showed potent anti-breast cancer activity (Abdelgawad et al., 2013).
  • Another study by Al‐Ghorbani et al. (2016) highlighted the antiproliferative efficacy of related compounds in inhibiting tumor growth and angiogenesis (Al‐Ghorbani et al., 2016).

Alzheimer's Disease Research

  • Lockhart et al. (2005) explored the binding of compounds derived from benzothiazole, similar to the chemical , to β-amyloid peptide fibrils in Alzheimer's disease research (Lockhart et al., 2005).

properties

IUPAC Name

6-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3S/c1-21-8-10-22(11-9-21)15-5-2-13(3-6-15)18-20-16-7-4-14(19)12-17(16)23-18/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTHVXHFUZWNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole

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